molecular formula C23H33NO2 B601964 Phenol, 2-[3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-(methoxymethyl)- CAS No. 250214-69-8

Phenol, 2-[3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-(methoxymethyl)-

Cat. No. B601964
CAS RN: 250214-69-8
M. Wt: 355.52
InChI Key:
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Description

Phenol, 2-[3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-(methoxymethyl)- is a chemical compound with the molecular formula C26H37NO7 . It’s also known as S-(-)-Tolterodine D-Tartrate .


Molecular Structure Analysis

The molecular weight of this compound is 475.6 g/mol . The InChIKey, a unique identifier for chemical substances, is TWHNMSJGYKMTRB-KAKIZCIRSA-N .


Physical And Chemical Properties Analysis

This compound has a hydrogen bond donor count of 5 and a hydrogen bond acceptor count of 8 . It also has a rotatable bond count of 10 .

Scientific Research Applications

Hydrogen-Bonded Assemblages

  • Hydrogen-Bonding Networks : Derivatives of 2,6-bis(hydroxymethyl)phenol, including variants with methoxymethyl substituents, demonstrate hydrogen-bonding networks forming sheet structures. These structures are crucial in understanding molecular interactions and designing new materials (Masci & Thuéry, 2002).

DNA Binding and Cytotoxicity

  • DNA Interaction and Anticancer Potential : Certain binuclear phenolate complexes, including methoxy-phenol derivatives, have been shown to interact with DNA and exhibit cytotoxic effects against cancer cells. This indicates potential applications in developing metal-based anticancer drugs (Li et al., 2017).

Organotellurium Compounds

  • Formation of Telluroethers : Research involving the synthesis of organotellurium compounds has utilized derivatives of methoxyphenylphenol. These studies are significant for understanding the chemical properties and potential applications of telluroethers (Raghavendra, Siddagangaiah, & Upreti, 2015).

Mannich Bases Synthesis

  • Synthesis of Biologically Active Compounds : The oxidation and subsequent reactions of methoxymethyl-phenol derivatives have been used to synthesize Mannich bases. These bases are related to biologically active benzylphenol, indicating potential in pharmaceutical applications (Jurd, 1984).

Dinuclear Metal Complexes

  • Metal Coordination Chemistry : The synthesis of dinuclear metal complexes, incorporating bis(dimethylsilyl)amido and bis(trimethylsilyl)methyl complexes with a tetradentate bis(phenoxide) ligand, indicates potential applications in coordination chemistry and catalysis (Cai, Toupet, Lehmann, & Carpentier, 2003).

Fluorescence Characteristics

  • Fluorescence in Schiff Bases : The fluorescence characteristics of Schiff bases derived from amino- and aminoalkylpyridines, including methoxymethyl-phenol derivatives, have been studied. This research is significant in the development of new fluorescent materials and sensors (Cimerman, Miljanić, & Antolić, 1999).

properties

IUPAC Name

2-[3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(methoxymethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H33NO2/c1-17(2)24(18(3)4)14-13-21(20-9-7-6-8-10-20)22-15-19(16-26-5)11-12-23(22)25/h6-12,15,17-18,21,25H,13-14,16H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICRSOVOKENPWCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCC(C1=CC=CC=C1)C2=C(C=CC(=C2)COC)O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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